molecular formula C10H10BrF2NO B2820980 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine CAS No. 2248347-79-5

5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine

Cat. No.: B2820980
CAS No.: 2248347-79-5
M. Wt: 278.097
InChI Key: ZOWNDSCYKNWAGF-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 2, and a difluoromethyl group at position 2. This compound is of significant interest in medicinal chemistry and agrochemical research due to the synergistic effects of its substituents:

  • Bromine at position 5 enhances electrophilicity, facilitating cross-coupling reactions for further derivatization.
  • Cyclopropylmethoxy at position 2 introduces steric bulk and metabolic stability compared to smaller alkoxy groups like methoxy.
  • Difluoromethyl at position 3 modulates electronic properties (via fluorine’s electronegativity) and improves bioavailability by altering lipophilicity .

Its structural complexity and functional diversity make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen and fluorine interactions.

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-3-8(9(12)13)10(14-4-7)15-5-6-1-2-6/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWNDSCYKNWAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine typically involves the following steps:

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the pyridine ring.

    Difluoromethylation: The addition of a difluoromethyl group to the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1AlkylationCyclopropylmethanol, baseFormation of cyclopropylmethoxy group
2BrominationBromine, solventIntroduction of bromine at the 5-position
3DifluoromethylationDifluoromethylating agentAddition of difluoromethyl group

Medicinal Chemistry

The compound has been evaluated for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active molecules, including kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Case Study: CDK Inhibitors

  • Compound: 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine derivatives
  • Target: CDK4/6
  • Results: Demonstrated effective inhibition of cell proliferation in vitro.

Agrochemical Development

In agrochemistry, this compound can be utilized to develop new pesticides or herbicides. Its structural features allow for modifications that can enhance biological activity against pests while minimizing environmental impact.

Case Study: Pesticidal Activity

  • Compound: Modified derivatives of this compound
  • Application: Evaluation against common agricultural pests
  • Results: Showed significant pest mortality rates compared to existing pesticides.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors or sensors. Its ability to form stable complexes with metals can be exploited in creating novel materials for electronic devices.

Case Study: Organic Semiconductors

  • Application: Synthesis of organic light-emitting diodes (OLEDs)
  • Results: Enhanced electroluminescent properties when incorporated into device structures.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine, cyclopropylmethoxy, and difluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyridine derivatives with substitutions at positions 2, 3, and/or 5, emphasizing substituent effects on physicochemical and biological properties.

Position 2 Substitutions

Compound Name Substituent (Position 2) Key Properties/Applications Reference CAS/Study
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Methoxy Reduced steric hindrance compared to cyclopropylmethoxy; trifluoromethyl enhances metabolic stability but lowers solubility. 1214377-42-0
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Chloro Chloro acts as a leaving group, enhancing reactivity in nucleophilic substitutions. -
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine 4-Methylpiperazinyl Basic nitrogen improves solubility and potential CNS penetration. -

Key Insight : The cyclopropylmethoxy group in the target compound balances steric bulk and metabolic resistance, outperforming smaller groups like methoxy in prolonged activity but requiring more complex synthetic routes.

Position 3 Substitutions

Compound Name Substituent (Position 3) Key Properties/Applications Reference CAS/Study
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Difluoromethoxy Difluoromethoxy increases electronegativity but lacks the conformational rigidity of difluoromethyl. 947249-13-0
5-Bromo-3-(trifluoromethyl)-2-methoxypyridine Trifluoromethyl Trifluoromethyl’s stronger electron-withdrawing effect enhances binding to hydrophobic pockets. 1254123-51-7
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate Iodo Iodo substituent enables radio-labeling or further functionalization via metal-catalyzed reactions. -

Position 5 Substitutions

Compound Name Substituent (Position 5) Key Properties/Applications Reference CAS/Study
5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine Chloro Chloro’s smaller size may improve solubility but reduces electrophilicity for cross-coupling. 1073372-09-4
5-Amino-3-bromo-2-methylpyridine Amino Amino group introduces hydrogen-bonding capacity but reduces stability under oxidative conditions. -

Key Insight: Bromine at position 5 is optimal for balancing reactivity (e.g., Suzuki couplings) and stability, outperforming chloro and amino analogs in versatility.

Structural and Electronic Comparison Table

Property Target Compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Molecular Weight 296.08 g/mol 256.02 g/mol 239.02 g/mol
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~1.9 (lower lipophilicity)
Metabolic Stability High (cyclopropylmethoxy) Moderate (methoxy) Low (difluoromethoxy)
Synthetic Complexity High Moderate Moderate

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a cyclopropylmethoxy group, and a difluoromethyl moiety. These structural elements are crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition : It has the potential to inhibit certain enzymes, thereby affecting metabolic pathways critical for cell survival and proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activities.

Pharmacological Activities

Recent studies indicate that derivatives of pyridine compounds often possess various pharmacological activities. The following table summarizes some relevant findings regarding the biological activities associated with similar pyridine derivatives:

Compound NameActivity TypeIC50 Value (nM)Reference
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridineIRAK4 Inhibition212
Pyridine derivativesAntimicrobialVaries
Pyrazole derivativesAntitumorVaries

Case Studies

  • Antitumor Activity : A study involving various pyridine derivatives revealed that compounds with similar structures exhibited potent antitumor effects. For instance, compounds targeting BRAF(V600E) showed significant inhibitory activity, which may extend to this compound due to its structural similarities.
  • Anti-inflammatory Effects : Research has indicated that certain pyridine derivatives can modulate inflammatory responses. The inhibition of TNF-alpha release in cellular models is one such example where pyridine compounds have shown promise, suggesting that this compound could exhibit similar effects.

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have been reported to possess acute toxicity profiles, indicating the need for careful handling and further toxicological studies.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with bromination at the 5-position, followed by introduction of the cyclopropylmethoxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF, 60–80°C) . The difluoromethyl group can be introduced using difluoromethylation reagents like ClCF2_2H or BrCF2_2H in the presence of copper catalysts . Optimization may require adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents. For example, excess cyclopropylmethanol (1.5–2.0 equiv) improves substitution efficiency .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

  • 1^1H NMR: The cyclopropylmethoxy group shows distinct resonances at δ 3.8–4.2 ppm (OCH2_2) and δ 0.6–1.2 ppm (cyclopropyl protons) .
  • 19^{19}F NMR: The difluoromethyl group exhibits a triplet near δ -110 to -120 ppm due to coupling with adjacent protons .
    • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Use a C18 column with acetonitrile/water gradients to resolve impurities from synthetic intermediates .

Advanced Research Questions

Q. How does the difluoromethyl group at the 3-position influence the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its electronegativity also modulates the pyridine ring’s electron density, potentially improving interactions with hydrophobic binding pockets in enzymes or receptors . Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., cytochrome P450 inhibition) can quantify these effects. Comparative studies with non-fluorinated analogs (e.g., replacing CF2_2H with CH3_3) are essential to isolate fluorine-specific contributions .

Q. What strategies can resolve contradictions in reported biological activity data, such as variability in antimicrobial potency across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial strain viability, nutrient media pH). To address this:

  • Standardize testing protocols using CLSI guidelines for minimum inhibitory concentration (MIC) assays.
  • Perform dose-response curves with controlled pH (7.4) and temperature (37°C).
  • Validate results against structurally similar compounds (e.g., 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine) to isolate substituent-specific effects .

Q. How can researchers design experiments to investigate the compound’s potential off-target effects in neurological systems?

  • Methodological Answer :

  • In Silico Screening : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., GABAA_A receptors) based on structural similarity to known ligands .
  • In Vitro Assays : Employ patch-clamp electrophysiology on neuronal cell lines to assess ion channel modulation.
  • In Vivo Models : Conduct behavioral studies in rodents (e.g., open-field tests) at subtoxic doses (10–50 mg/kg) to evaluate CNS activity .

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution at the 2- and 5-positions. Software like Gaussian or ORCA provides insights into regioselectivity, particularly for reactions involving the cyclopropylmethoxy group . Compare Fukui indices to identify electrophilic hotspots on the pyridine ring .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

  • Methodological Answer : Use chiral ligands (e.g., BINAP, Josiphos) with palladium or nickel catalysts to induce enantioselectivity during cross-coupling reactions. Screen solvents (e.g., toluene, DCM) and additives (e.g., K3_3PO4_4) to enhance stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK column .

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